molecular formula C12H15NO B14031879 6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]

6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]

Cat. No.: B14031879
M. Wt: 189.25 g/mol
InChI Key: LNSXAHKRTGYIKL-UHFFFAOYSA-N
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Description

6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline] is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroisoquinoline scaffold, with a methoxy group at the 6' position. The compound has been synthesized via cobalt-catalyzed annulation reactions using alkylidenecyclopropanes and benzamide derivatives, achieving yields up to 82% under optimized conditions . Its CAS number (885269-27-2) and hydrochloride derivative (CAS 1803595-89-2) are commercially available, indicating its relevance in pharmaceutical intermediate synthesis .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

6-methoxyspiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclopropane]

InChI

InChI=1S/C12H15NO/c1-14-10-2-3-11-9(8-10)4-7-13-12(11)5-6-12/h2-3,8,13H,4-7H2,1H3

InChI Key

LNSXAHKRTGYIKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(CC3)NCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating certain biological pathways. For example, it may interact with the estrogen receptor alpha ligand binding domain, influencing transcriptional programs in breast cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Spirocyclopropane-isoquinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties CAS Number Reference
6'-Trifluoromethyl analog CF₃ at 6' 303.2 Kinase inhibition studies 2771022-79-6
6'-Amino analog NH₂ at 6' 175.2 Antibacterial activity 2304495-90-5
7'-Chloro analog Cl at 7' 213.7 Intermediate in heterocyclic synthesis 885269-29-4
6'-Methoxy target compound OMe at 6' 203.2 Pharmaceutical intermediate 885269-27-2
6'-Bromo-1',3'-dione analog Br at 6'; diketone modification 266.1 Building block for complex syntheses 2167621-83-0

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance stability and influence binding affinity in kinase inhibitors .
  • Amino Groups (NH₂): Correlate with gram-positive bacterial growth inhibition (MIC: 12–200 mg/L) .
  • Methoxy Groups (OMe) : Improve solubility and serve as directing groups in further functionalization .

Biological Activity

6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline] is a compound of interest due to its unique spirocyclic structure, which has been associated with various biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • IUPAC Name : 6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]
  • Molecular Formula : C₁₂H₁₅NO
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 1823375-58-1

Anticancer Properties

Recent studies have highlighted the potential of spirocyclopropane derivatives, including 6'-methoxy compounds, as anticancer agents. A significant study demonstrated that bis-spirooxindole cyclopropanes inhibit cancer cell proliferation by disrupting ribosomal function, leading to apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) .

CompoundCell LineIC50 (μM)Mechanism of Action
6'-Methoxy-CyclopropaneMDA-MB-23163–87Ribosomal disruption
Bis-spirooxindole 2aMDA-MB-231-Br>100Induces apoptosis
Compound 4bMDA-MB-231-Br<50Inhibits protein synthesis

The data indicates that while some compounds exhibit moderate activity, others like compound 4b show promising results in inhibiting protein synthesis, similar to established chemotherapeutics .

The mechanism through which these compounds exert their effects involves targeting ribosomal processes. The inhibition of translation is critical as it disrupts the synthesis of proteins necessary for cancer cell survival. RNA sequencing studies have shown that treatment with these compounds leads to time-dependent changes in the transcriptome of cancer cells, indicating a specific mechanism guiding their action .

Study 1: Transcriptome Analysis

In a study focusing on the compound's mechanism of action, MDA-MB-231-Br cells were treated with various concentrations of compound 4b. RNA sequencing revealed significant transcriptomic shifts within hours of treatment, suggesting a targeted approach to inhibiting protein synthesis and promoting apoptosis .

Study 2: Comparative Efficacy

Another investigation compared the efficacy of several spirocyclopropyl oxindoles against different breast cancer cell lines. The results indicated that compounds derived from this class exhibited varying degrees of cytotoxicity and selectivity towards aggressive cancer phenotypes .

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